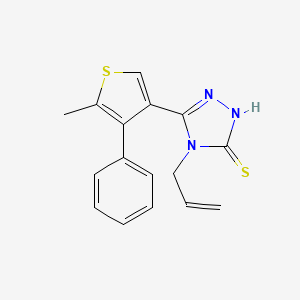

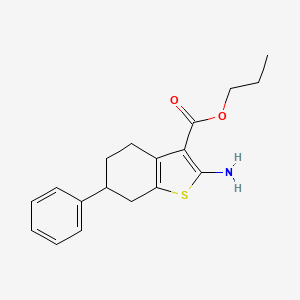

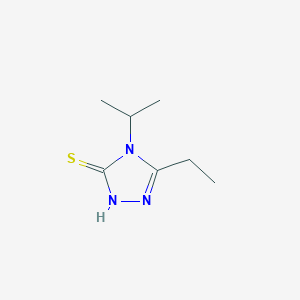

![molecular formula C12H11N5S2 B1344474 4-烯丙基-5-(3-氨基噻吩并[2,3-b]吡啶-2-基)-4H-1,2,4-三唑-3-硫醇 CAS No. 1030430-60-4](/img/structure/B1344474.png)

4-烯丙基-5-(3-氨基噻吩并[2,3-b]吡啶-2-基)-4H-1,2,4-三唑-3-硫醇

货号 B1344474

CAS 编号:

1030430-60-4

分子量: 289.4 g/mol

InChI 键: DLIGVGQPOSSEJK-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

- Scientific Field : Organic Chemistry and Medicinal Chemistry .

- Summary of the Application : These compounds are synthesized for their potential biological activities. They have been found to display various types of biological activity, including anticancer, anti-inflammatory, analgesic, and antimicrobial activities .

- Methods of Application or Experimental Procedures : The synthesis involves the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins. This is followed by a subsequent intramolecular condensation of the methylene and cyano groups .

- Results or Outcomes : The synthesized compounds were high-melting yellow substances, sparingly soluble in organic solvents and readily soluble in aqueous solutions of mineral acids and alkali .

- Scientific Field : Organic Chemistry and Biomolecular Chemistry .

- Summary of the Application : A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings and containing various primary, secondary, and even tertiary alkyl substituents at the oxygen atom .

- Methods of Application or Experimental Procedures : The synthesis involves the use of 4-chloromethylcoumarins containing phenolic hydroxyl groups as alkylating agents, since the significant difference in nucleophilicity of the mercapto group and phenolic hydroxyl directed the course of the reaction exclusively to the sulfur atom .

- Results or Outcomes : The synthesized compounds were high-melting yellow substances, sparingly soluble in organic solvents and readily soluble in aqueous solutions of mineral acids and alkali .

- Scientific Field : Organic Chemistry and Biomolecular Chemistry .

- Summary of the Application : A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . The proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings and containing various primary, secondary, and even tertiary alkyl substituents at the oxygen atom .

- Methods of Application or Experimental Procedures : The synthesis involves the use of 4-chloromethylcoumarins containing phenolic hydroxyl groups as alkylating agents, since the significant difference in nucleophilicity of the mercapto group and phenolic hydroxyl directed the course of the reaction exclusively to the sulfur atom .

- Results or Outcomes : The synthesized compounds were high-melting yellow substances, sparingly soluble in organic solvents and readily soluble in aqueous solutions of mineral acids and alkali .

属性

IUPAC Name |

3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5S2/c1-2-6-17-10(15-16-12(17)18)9-8(13)7-4-3-5-14-11(7)19-9/h2-5H,1,6,13H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIGVGQPOSSEJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=C(C3=C(S2)N=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-(3-aminothieno[2,3-b]pyridin-2-yl)-4H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

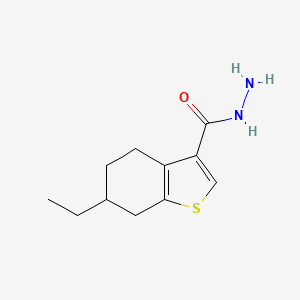

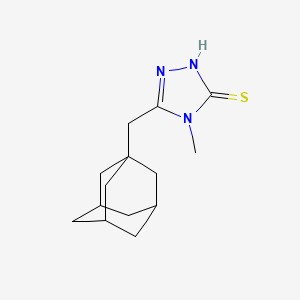

![2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1344397.png)

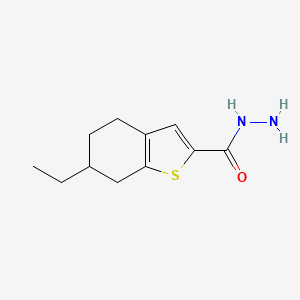

![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)

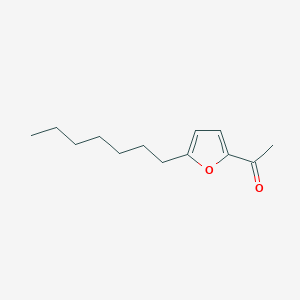

![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)

![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)